tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate
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Overview
Description
tert-Butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a tert-butyl group, an amino group, and a sulfonyl group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butyl group to prevent unwanted reactions during subsequent steps.
Formation of the Pentanoate Backbone: The pentanoate backbone is constructed through a series of reactions, including alkylation and esterification.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced using a sulfonyl chloride reagent under basic conditions.
Deprotection of the Amino Group: The tert-butyl protecting group is removed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, modulate protein-protein interactions, or affect cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2S)-2-amino-5-{[(4-methoxyphenyl)sulfonyl]amino}pentanoate
- tert-Butyl (2S)-2-amino-5-{[(4-chlorophenyl)sulfonyl]amino}pentanoate
- tert-Butyl (2S)-2-amino-5-{[(4-fluorophenyl)sulfonyl]amino}pentanoate
Uniqueness
tert-Butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate is unique due to the presence of the 4-methylphenyl sulfonyl group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
tert-butyl 2-amino-5-[(4-methylphenyl)sulfonylamino]pentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S/c1-12-7-9-13(10-8-12)23(20,21)18-11-5-6-14(17)15(19)22-16(2,3)4/h7-10,14,18H,5-6,11,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBCGEVZTZQOLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCC(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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